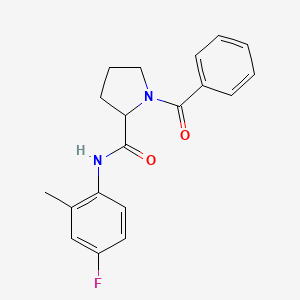![molecular formula C15H22N2O3 B6013687 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6013687.png)
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methyl-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methyl-2-piperazinyl]ethanol, also known as BDBME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBME belongs to the class of piperazine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methyl-2-piperazinyl]ethanol is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound also has a high affinity for the sigma-1 receptor, which may be involved in its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound increases the levels of neurotransmitters such as serotonin and dopamine in the brain. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, this compound has been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methyl-2-piperazinyl]ethanol has several advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity in animal models. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret its effects in lab experiments.
将来の方向性
There are several future directions for research on 2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methyl-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. Another direction is to investigate the mechanism of action of this compound, which may provide insight into its therapeutic effects. Additionally, future research could investigate the potential use of this compound in treating drug addiction and other neurological disorders.
合成法
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methyl-2-piperazinyl]ethanol can be synthesized using different methods, including the reaction of 1,3-benzodioxole-4-carboxaldehyde with 1-methylpiperazine followed by reduction with sodium borohydride. Another method involves the reaction of 4-(1,3-benzodioxol-4-ylmethyl)piperazine with ethylene oxide. The yield of this compound varies depending on the method used.
科学的研究の応用
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic. Studies have shown that this compound has anxiolytic effects in animal models of anxiety and depression. This compound has also been shown to reduce pain in animal models of neuropathic pain. Additionally, this compound has been studied for its potential use in treating drug addiction.
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-4-ylmethyl)-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-16-6-7-17(10-13(16)5-8-18)9-12-3-2-4-14-15(12)20-11-19-14/h2-4,13,18H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAAMKIMGYXQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=C3C(=CC=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(3-chloro-4-fluorobenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6013607.png)
![1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6013610.png)
![methyl 2-[5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B6013613.png)
![1-{[1-(2-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}azepane](/img/structure/B6013625.png)
![2,3-dichloro-N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]benzamide](/img/structure/B6013648.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-3-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B6013652.png)
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B6013666.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3,5-dimethylphenyl)glycinamide](/img/structure/B6013673.png)

![2-mercapto-6-methyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6013700.png)

![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6013727.png)
![isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B6013735.png)
![3,4-dimethyl-6-({2-[(5-propyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6013742.png)
